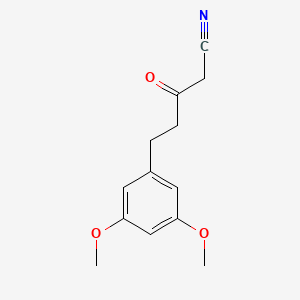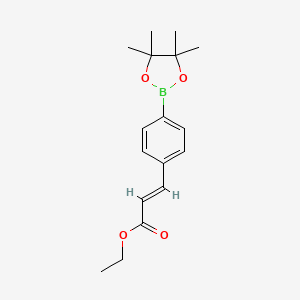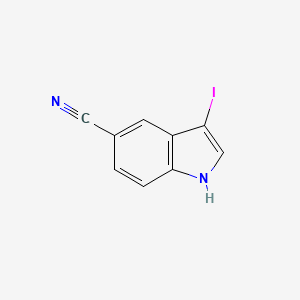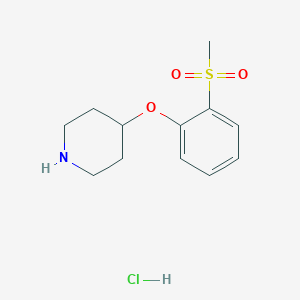
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Overview
Description
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, also known as 5-DMPO, is a compound used in scientific research. It is a derivative of pentanenitrile and has been used in a variety of experiments due to its unique properties.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile derivatives have demonstrated significant antimicrobial activities against a range of pathogenic bacteria, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These compounds have also shown potent anti-proliferative effects against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines, suggesting potential applications in cancer therapy (Al-Wahaibi et al., 2021).
Antioxidant Properties
Research focusing on the synthesis of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, closely related to this compound, indicates the potential of these compounds to exhibit antioxidant properties. These properties are significant for combating oxidative stress, which has implications in various diseases, including neurodegenerative disorders (Dovbnya et al., 2022).
Medicinal Intermediate Synthesis
3,5-Dimethoxy-1-pentylbenzene, a related compound, has been used as a medicinal intermediate and a raw material for synthesizing HIV restraints. This showcases the importance of this compound derivatives in pharmaceutical synthesis and drug development (Zhang et al., 2007).
Cardioprotective Effects
A pyrroline modification of verapamil, which is structurally related to this compound, has been found to protect the heart against ischemia/reperfusion-induced cardiac dysfunction. This suggests that derivatives of this compound may have potential applications in cardioprotection (Mandal et al., 2007).
Molecular Structure and Spectroscopic Studies
Studies on related compounds, such as 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, reveal insights into their molecular structure, electronic, chemical, and spectroscopic properties. These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields (Pathade et al., 2020).
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-10(8-13(9-12)17-2)3-4-11(15)5-6-14/h7-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKKZOWRRVLKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728632 | |
| Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000895-54-4 | |
| Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)




![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)




![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)